Benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt
Overview
Description
“Benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt” is a chemical compound. It is also known as Sodium benzenesulfinate . It has a molecular weight of 164.16 and 259.601 . The linear formula for this compound is C6H5SO2Na and C6H3ClNNaO5S .
Synthesis Analysis
Benzenesulfinic acid sodium salt has been used in the synthesis of sulfones by reaction of organic halides and sodium benzenesulfinate using higher alcohols or diols as solvents . It was also used in the synthesis of aryl sulfones via copper-catalyzed cross-coupling with boronic acids and vinyl sulfones via reaction with vicinal dibromides .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string [Na+].[O-]S(=O)c1ccccc1 .Chemical Reactions Analysis
Benzenesulfinic acid sodium salt undergoes several chemical reactions. When treated with alkynylselenonium salts, it yields (Z)-β-alkoxyvinylsulfones . It also undergoes rhodium-catalyzed desulfinative coupling with aldehydes to yield ketones .Physical And Chemical Properties Analysis
Benzenesulfinic acid sodium salt is a solid substance . It has a melting point of over 300°C . The compound is soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether . 2-Chloro-5-nitrobenzenesulfonic Acid crystallizes as the dihydrate from water (mp 169 ℃, decomp.). The compound undergoes explosive decomposition when heated above 200 ℃ .Scientific Research Applications
Synthesis and Material Science
Benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt, and its analogs have been extensively researched in the field of synthesis and material science. For example, benzenesulfonate salts have been prepared for use in second-order nonlinear optics, demonstrating the utility of these compounds in creating materials with specific optical properties. The preparation of these salts and their crystal structures offer insights into the design of colorless and noncentrosymmetric structures for optical applications, highlighting their potential in the development of advanced materials (Anwar et al., 2000).
Catalysis and Chemical Transformations
In the realm of catalysis and chemical transformations, research has shown that benzenesulfinic acid derivatives can act as intermediates in various chemical processes. For instance, polymer-supported benzenesulfonamides have been used in solid-phase synthesis to yield diverse chemical scaffolds. This application underscores the versatility of benzenesulfinic acid derivatives in facilitating different chemical transformations, offering a pathway to synthesize a range of chemical compounds with potential biological and industrial applications (Veronika Fülöpová & Miroslav Soural, 2015).
Environmental Applications
Furthermore, the study of organic salts, including benzenesulfinic acid derivatives, in environmental applications reveals their influence on processes such as the synthesis of 1,3,5-trioxane. Research into the effects of these organic salts on trioxane synthesis provides valuable insights into their potential for enhancing chemical reactions, offering benefits such as reduced corrosion and less byproduct formation. This research not only highlights the environmental applications of benzenesulfinic acid derivatives but also their role in improving the efficiency and sustainability of chemical processes (Liuyi Yin et al., 2016).
Detection and Analysis Techniques
Benzenesulfinic acid sodium salt has been utilized in the development of detection and analysis techniques, particularly in the selective trapping of S-nitrosothiols. The conversion of S-nitrosothiols to thiosulphonates by benzenesulfinic acid sodium salt underpins a mechanistic study that provides a foundation for new strategies in protein S-nitrosothiol detection. This application is crucial for understanding the biochemistry of nitric oxide and its related compounds, offering a methodological advancement for scientific research in biochemistry and molecular biology (Benjamin D. Reeves et al., 2013).
Safety and Hazards
The safety data sheet for Benzenesulfinic acid sodium salt indicates that it is a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . In case of skin contact, it is advised to wash off with soap and plenty of water . If swallowed, rinse mouth with water .
properties
IUPAC Name |
sodium;2-chloro-5-nitrobenzenesulfinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO4S.Na/c7-5-2-1-4(8(9)10)3-6(5)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSWINSMWHMQRQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)[O-])Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClNNaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4071714 | |
Record name | Benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4071714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68683-43-2 | |
Record name | Benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068683432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4071714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-chloro-5-nitrobenzenesulphinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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